molecular formula C21H13ClO5 B13148192 2-Chloro-1,5-dihydroxy-6-(4-methoxyphenyl)anthracene-9,10-dione CAS No. 92753-68-9

2-Chloro-1,5-dihydroxy-6-(4-methoxyphenyl)anthracene-9,10-dione

Cat. No.: B13148192
CAS No.: 92753-68-9
M. Wt: 380.8 g/mol
InChI Key: KURRZADNMBTVAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of 2-Chloro-1,5-dihydroxy-6-(4-methoxyphenyl)anthracene-9,10-dione can be achieved through several methods:

    Gas Phase Fixed Bed Oxidation: This method involves heating anthracene in a vaporization chamber and mixing it with air.

    Liquid Phase Oxidation: In this method, anthracene is dissolved in trichlorobenzene and reacted with nitric acid at 105-110°C.

Chemical Reactions Analysis

2-Chloro-1,5-dihydroxy-6-(4-methoxyphenyl)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinones.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include nitric acid for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Chloro-1,5-dihydroxy-6-(4-methoxyphenyl)anthracene-9,10-dione involves its interaction with molecular targets through its photophysical properties. The compound can absorb light and emit fluorescence, making it useful in imaging applications. Its molecular structure allows it to interact with various biological molecules, making it a potential candidate for use in photodynamic therapy .

Properties

CAS No.

92753-68-9

Molecular Formula

C21H13ClO5

Molecular Weight

380.8 g/mol

IUPAC Name

2-chloro-1,5-dihydroxy-6-(4-methoxyphenyl)anthracene-9,10-dione

InChI

InChI=1S/C21H13ClO5/c1-27-11-4-2-10(3-5-11)12-6-7-13-16(18(12)23)19(24)14-8-9-15(22)21(26)17(14)20(13)25/h2-9,23,26H,1H3

InChI Key

KURRZADNMBTVAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC(=C4O)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.